molecular formula C27H30F6N2O2 B566028 17α-Dutasteride CAS No. 1796930-46-5

17α-Dutasteride

Katalognummer: B566028
CAS-Nummer: 1796930-46-5
Molekulargewicht: 528.539
InChI-Schlüssel: JWJOTENAMICLJG-UWKVNAJESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

17α-Dutasteride is a synthetic 4-azasteroid compound primarily used as a medication for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. It functions as a potent inhibitor of the enzyme 5α-reductase, which is responsible for converting testosterone into dihydrotestosterone (DHT), a hormone that plays a significant role in the development and enlargement of the prostate gland .

Wirkmechanismus

Biochemical Pathways

The primary biochemical pathway affected by 17α-Dutasteride is the conversion of testosterone to DHT by the 5α-reductase enzyme . By inhibiting this enzyme, this compound prevents the conversion of testosterone to DHT, leading to a decrease in DHT levels in the blood by up to 98% . This reduction in DHT levels affects the hormonal balance, particularly in the prostate gland, where DHT plays a crucial role in its development and enlargement .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by the formulation in which it is presented . Dutasteride has a complex elimination profile, involving both linear and non-linear components . During chronic administration, the linear pathway dominates, and it exhibits a long elimination half-life (t ½) of 3–5 weeks . Accordingly, dutasteride is dosed in a way that requires at least 3 months of treatment to reach steady-state concentrations .

Result of Action

The primary result of this compound’s action is the reduction of symptoms associated with benign prostatic hyperplasia (BPH) in adult males . By reducing the levels of DHT, this compound helps to decrease the size of an enlarged prostate, thereby improving symptoms and reducing the risk of acute urinary retention and the need for BPH-related surgery .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of the drug can significantly impact its bioavailability . Therefore, it’s crucial to consider these factors when administering the drug to ensure optimal therapeutic outcomes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 17α-Dutasteride involves multiple steps, starting from the appropriate steroidal precursorsThe reaction conditions typically involve the use of organic solvents such as acetonitrile and water, with trifluoroacetic acid as a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product meets the required purity standards. Techniques such as high-performance liquid chromatography (HPLC) are employed to achieve this .

Analyse Chemischer Reaktionen

Types of Reactions: 17α-Dutasteride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

17α-Dutasteride has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Uniqueness of 17α-Dutasteride: this compound’s ability to inhibit both type I and type II isoforms of 5α-reductase makes it more effective in reducing DHT levels compared to finasteride. This dual inhibition results in a more significant reduction in prostate size and better therapeutic outcomes for patients with BPH .

Biologische Aktivität

17α-Dutasteride is a potent inhibitor of the enzyme 5α-reductase, which converts testosterone into dihydrotestosterone (DHT), a more potent androgen implicated in various androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and prostate cancer. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and implications in therapeutic applications.

This compound functions primarily by inhibiting both type I and type II isoforms of 5α-reductase, leading to a significant reduction in DHT levels. This dual inhibition is crucial as it addresses the different pathways through which DHT influences prostate growth and function.

  • Inhibition of 5α-reductase : By blocking this enzyme, this compound reduces the conversion of testosterone to DHT, thereby lowering circulating levels of this potent androgen.
  • Impact on Prostate-Specific Antigen (PSA) : The reduction in DHT levels correlates with decreased PSA levels, a biomarker used to monitor prostate health.

Prostate Cancer

Several studies have evaluated the efficacy of this compound in managing prostate cancer and BPH:

  • REDUCE Study : A landmark trial demonstrated that dutasteride significantly reduced the risk of prostate cancer in men with elevated PSA levels. In this study, men receiving dutasteride had a lower incidence of low-grade tumors (Gleason score 5-6) compared to those on placebo (19.9% vs. 25.1%) .
  • Serologic Relapse Study : In men with biochemical relapse post-treatment for localized prostate cancer, dutasteride resulted in a significant decrease in serum PSA levels. After treatment, 46% of participants experienced a PSA decline greater than 10%, and 25% had declines exceeding 50% .
  • Combination Therapies : Research indicates that combining dutasteride with other therapies may enhance its effectiveness. For instance, dutasteride combined with finasteride showed superior outcomes in managing hair loss compared to either agent alone .

Biological Activity Data

StudyPopulationTreatmentOutcomeResults
REDUCE StudyMen with elevated PSADutasteride vs. PlaceboProstate Cancer IncidenceLower incidence of Gleason score 5-6 tumors in dutasteride group (19.9% vs. 25.1%)
Serologic Relapse StudyMen post-radical treatmentDutasteridePSA Levels46% had >10% decrease; 25% had >50% decrease
Combination Therapy StudyPostmenopausal womenDutasteride + Minoxidil vs. Minoxidil aloneHair Loss ImprovementHigher improvement rates in dutasteride group

Case Study: Efficacy in Androgenic Alopecia

A case study involving postmenopausal women treated with dutasteride for androgenic alopecia showed promising results. The treatment led to significant hair regrowth after six months, suggesting that the compound's ability to inhibit DHT could be beneficial beyond prostate-related conditions .

Case Study: Long-term Outcomes

In a long-term follow-up study, patients receiving dutasteride maintained lower PSA levels over several years compared to those on placebo, indicating potential long-term benefits in preventing disease progression .

Safety Profile

While this compound is generally well-tolerated, some side effects have been reported:

  • Sexual Dysfunction : A notable percentage of patients experienced decreased libido and erectile dysfunction.
  • Hormonal Changes : Changes in breast tissue and gynecomastia have also been observed due to altered androgen levels.

Eigenschaften

CAS-Nummer

1796930-46-5

Molekularformel

C27H30F6N2O2

Molekulargewicht

528.539

IUPAC-Name

(1R,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19-,21+,24-,25+/m0/s1

InChI-Schlüssel

JWJOTENAMICLJG-UWKVNAJESA-N

SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.